molecular formula C13H17FN2O3 B3191672 Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester CAS No. 565176-83-2

Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester

Cat. No.: B3191672
CAS No.: 565176-83-2
M. Wt: 268.28 g/mol
InChI Key: BIWOYYCTPLLAHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves the esterification of carbamic acid with an ethyl group. Detailed synthetic pathways and conditions would need to be explored in relevant literature.


Molecular Structure Analysis

The molecular formula of this compound is C₁₃H₁₇FN₂O₃ , with a molecular weight of 268.28 g/mol . The 3D structure can be visualized using computational tools .


Chemical Reactions Analysis

This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Its mechanism of action involves inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase . Additionally, it binds to the GABA-A receptor , which regulates neurotransmitter activity in the brain.


Physical and Chemical Properties Analysis

  • Toxicity : Safety information would require additional research .

Mechanism of Action

The exact mechanism of action is not fully understood, but it likely involves interactions with various enzymes and receptors in the body. Increased levels of acetylcholine in the brain due to enzyme inhibition may lead to improved memory and cognitive function. Its anticonvulsant activity may be useful in treating epilepsy.

Properties

IUPAC Name

ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOYYCTPLLAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415464
Record name ST093241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565176-83-2
Record name ST093241
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
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